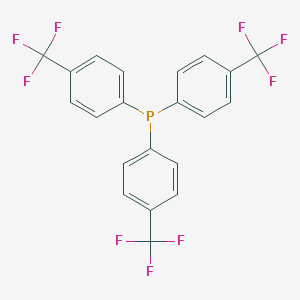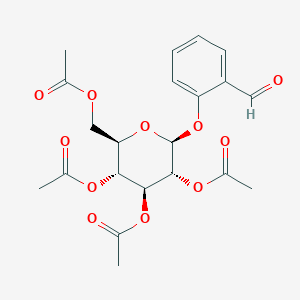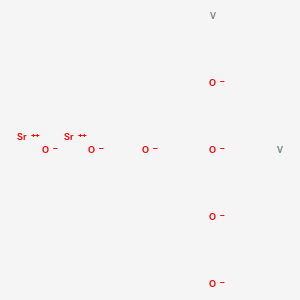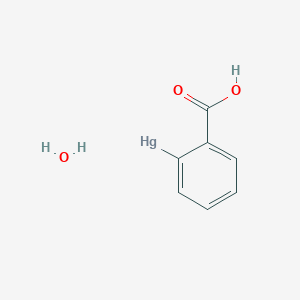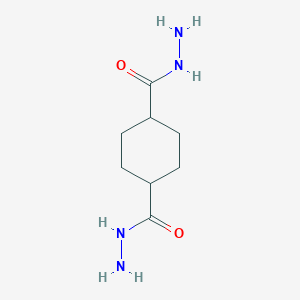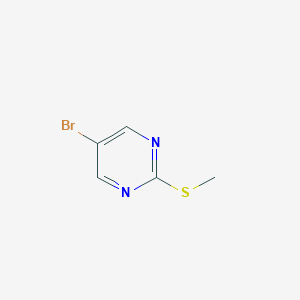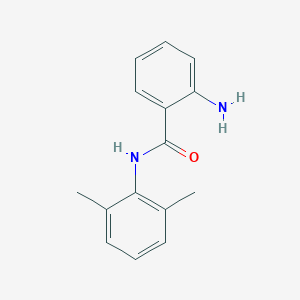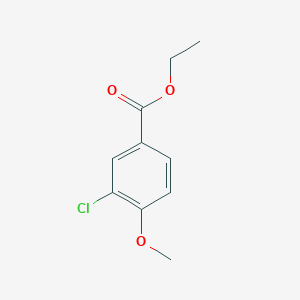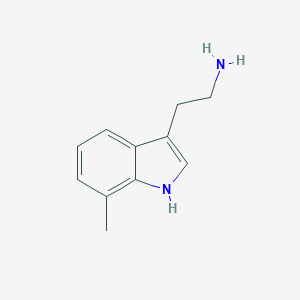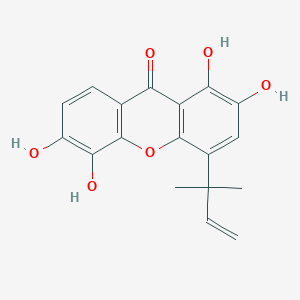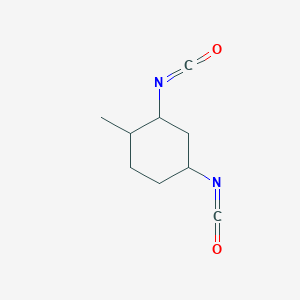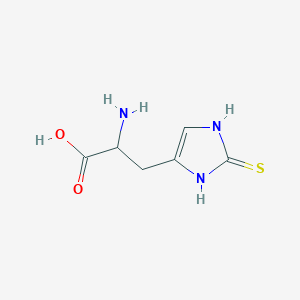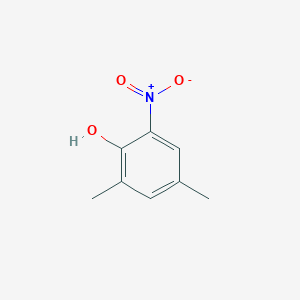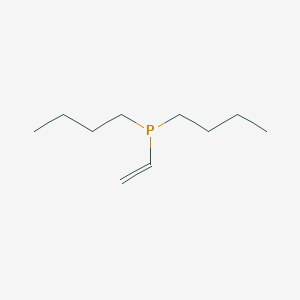
Phosphine, dibutylvinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, dibutylvinyl- is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a type of organophosphorus compound that has been synthesized using various methods. It has been found to have unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of phosphine, dibutylvinyl- is not fully understood. However, it is believed to act as a reducing agent in various reactions, which involves the transfer of electrons from the compound to the substrate. It has also been found to form complexes with metal ions, which may contribute to its catalytic activity.
Biochemische Und Physiologische Effekte
Phosphine, dibutylvinyl- has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine, dibutylvinyl- has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and relatively inexpensive. However, it is toxic and flammable, which requires careful handling and storage. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on phosphine, dibutylvinyl-. One potential direction is to investigate its potential as a catalyst in various reactions. Another direction is to investigate its potential as a precursor for the synthesis of other organophosphorus compounds. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential applications in cancer treatment and antibiotic development.
Conclusion:
Phosphine, dibutylvinyl- is a promising compound with a range of potential applications in scientific research. Its unique biochemical and physiological effects make it a potential candidate for use in cancer treatment and antibiotic development. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in various fields.
Synthesemethoden
Phosphine, dibutylvinyl- can be synthesized using various methods. One of the most common methods involves the reaction of dibutylvinylphosphine oxide with a reducing agent such as lithium aluminum hydride. Another method involves the reaction of dibutylvinylphosphine chloride with a reducing agent such as sodium borohydride. The synthesis of this compound requires careful handling due to its toxicity and flammability.
Wissenschaftliche Forschungsanwendungen
Phosphine, dibutylvinyl- has been found to have a range of scientific research applications. It has been used as a reducing agent in organic synthesis reactions, as a ligand in coordination chemistry, and as a catalyst in various reactions. It has also been used in the preparation of metal phosphides and as a precursor for the synthesis of other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
13652-22-7 |
|---|---|
Produktname |
Phosphine, dibutylvinyl- |
Molekularformel |
C10H21P |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
dibutyl(ethenyl)phosphane |
InChI |
InChI=1S/C10H21P/c1-4-7-9-11(6-3)10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
InChI-Schlüssel |
CQOGRDZYCMHKKE-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)C=C |
Kanonische SMILES |
CCCCP(CCCC)C=C |
Andere CAS-Nummern |
13652-22-7 |
Synonyme |
Phosphine, dibutylvinyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



